2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide
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Overview
Description
2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a fluorobenzylidene group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source.
Introduction of the Fluorobenzylidene Group: This step involves the condensation of the thiazolidine derivative with 2-fluorobenzaldehyde under basic conditions.
Attachment of the Imidazole Moiety: This is done by reacting the intermediate with 1H-imidazole and a suitable linker, such as 3-bromopropylamine, under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The imidazole moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biology
The compound’s potential biological activity makes it a candidate for drug development. Its structure suggests it could interact with various biological targets, potentially leading to the discovery of new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with specific enzymes or receptors could be harnessed to develop new treatments.
Industry
In the material science industry, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylidene group may enhance binding affinity, while the imidazole moiety could facilitate interactions with metal ions or other active sites. The thiazolidine ring may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- **N-{2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-{[4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzylidene group enhances its reactivity and potential biological activity, while the imidazole moiety provides additional sites for interaction with biological targets.
Properties
Molecular Formula |
C18H17FN4O3S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C18H17FN4O3S/c19-14-5-2-1-4-13(14)10-15-17(25)23(18(26)27-15)11-16(24)21-6-3-8-22-9-7-20-12-22/h1-2,4-5,7,9-10,12H,3,6,8,11H2,(H,21,24)/b15-10- |
InChI Key |
MJYQSISLBZRNON-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3)F |
Origin of Product |
United States |
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